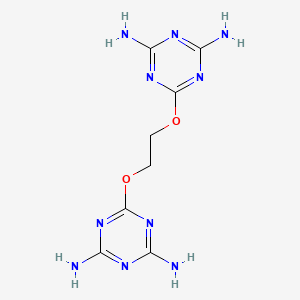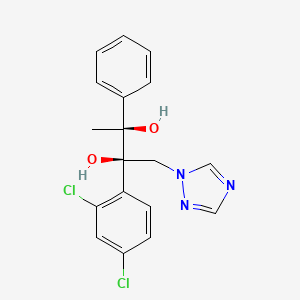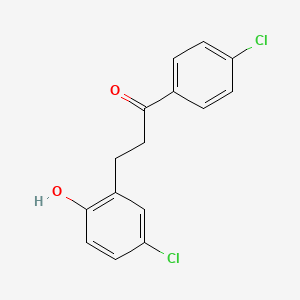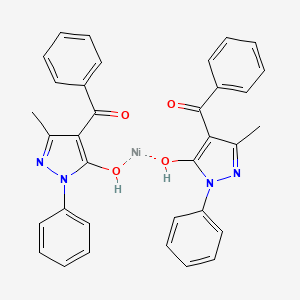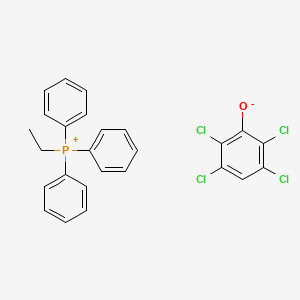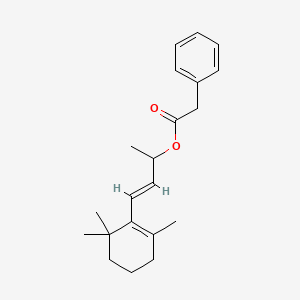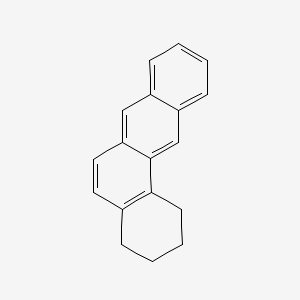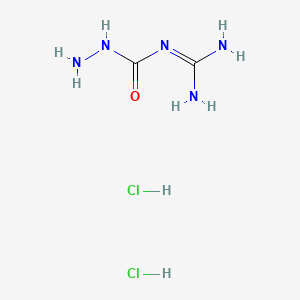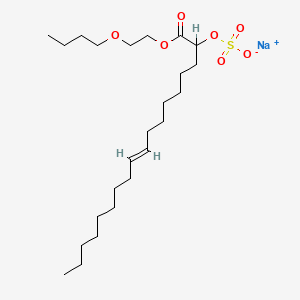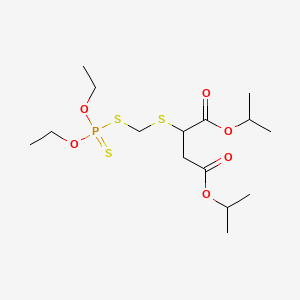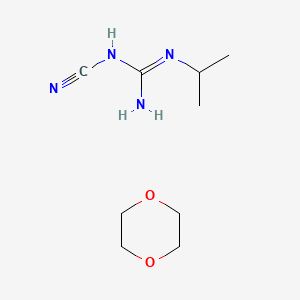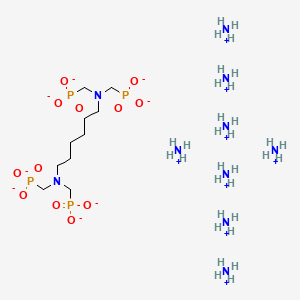
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C10H52N10O12P4 It is known for its unique structure, which includes multiple ammonium groups and phosphonate functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with phosphonic acid derivatives. The process includes multiple steps, such as:
Initial Reaction: Hexane-1,6-diamine is reacted with formaldehyde and phosphonic acid to form intermediate compounds.
Ammonium Salt Formation: The intermediate compounds are then treated with ammonium hydroxide to form the octaammonium salt.
The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.
Industry: The compound is used in various industrial processes, including water treatment and as a corrosion inhibitor.
作用机制
The mechanism of action of Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its interaction with specific molecular targets. The compound’s multiple ammonium and phosphonate groups allow it to bind to metal ions and other molecules, influencing various biochemical pathways. This binding can lead to changes in molecular structure and function, making it a valuable tool in research and industrial applications.
相似化合物的比较
Similar Compounds
Hexamethylenediamine tetra(methylenephosphonic acid): Similar in structure but lacks the ammonium groups.
Ethylenediaminetetra(methylenephosphonic acid): Contains a shorter carbon chain and different functional groups.
Diethylenetriaminepenta(methylenephosphonic acid): More complex structure with additional nitrogen atoms.
Uniqueness
Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific combination of ammonium and phosphonate groups, which provide distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill.
属性
CAS 编号 |
93841-73-7 |
|---|---|
分子式 |
C10H52N10O12P4 |
分子量 |
628.48 g/mol |
IUPAC 名称 |
octaazanium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.8H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);8*1H3 |
InChI 键 |
PNDLZZIKYZCASU-UHFFFAOYSA-N |
规范 SMILES |
C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


